

In Vitro Characterization of Desmethyl-YM-298198 Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of **Desmethyl-YM-298198 hydrochloride**. Due to the limited availability of comprehensive in vitro studies on **Desmethyl-YM-298198 hydrochloride** in publicly accessible literature, this guide also incorporates detailed data from its well-characterized parent compound, YM-298198, to provide a more complete profile for researchers.

Desmethyl-YM-298198 hydrochloride is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] Understanding the in vitro characteristics of this compound and its parent is crucial for its application in neuroscience research and potential therapeutic development for neurological disorders.[3]

Core Compound Properties



Property	Desmethyl-YM-298198 hydrochloride	YM-298198 hydrochloride	
Chemical Name	6-Amino-N-cyclohexyl-3- methylthiazolo[3,2- a]benzimidazole-2- carboxamide hydrochloride	6-Amino-N-cyclohexyl-N,3- dimethylthiazolo[3,2- a]benzimidazole-2- carboxamide hydrochloride	
Molecular Formula	C17H21CIN4OS	C18H23CIN4OS	
Molecular Weight	364.9 g/mol	378.9 g/mol	
Purity	>98-99%	>99%	
Solubility	Soluble in DMSO to 50 mM	Soluble in water to 100 mM	
CAS Number	1177767-57-5	748758-45-4	

Pharmacological Data

The primary molecular target of this compound series is the mGluR1. The following table summarizes the key in vitro pharmacological data.

Parameter	Desmethyl- YM-298198	YM-298198	Receptor Target	Assay Type
IC50	16 nM[4][5]	16 nM[3]	rat mGluR1	Glutamate- induced inositol phosphate production
Ki	Not Available	19 nM[3]	rat mGluR1	Radioligand Binding Assay
Selectivity	Not Available	IC ₅₀ > 10 μ M for mGluR2, 3, 4a, 5, 6, & 7b[3]	Other mGluRs	Functional Assays

Experimental Protocols



Detailed experimental protocols for the characterization of **Desmethyl-YM-298198 hydrochloride** are not extensively published. However, based on the characterization of its parent compound, YM-298198, and standard methodologies for mGluR1 antagonists, the following protocols are representative of the techniques likely employed.

Radioligand Binding Assay (for K_i Determination of YM-298198)

This assay is designed to determine the binding affinity of a compound to its target receptor.

- Membrane Preparation: Membranes are prepared from NIH3T3 cells stably expressing rat mGluR1.
- Radioligand: [3H]-YM-298198 is used as the radioligand.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- Incubation: Membranes, radioligand, and varying concentrations of the test compound (e.g., YM-298198) are incubated to allow for competitive binding.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The inhibition constant (K_i) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for IC₅₀ Determination)

This functional assay measures the ability of an antagonist to inhibit the agonist-induced activation of the Gq-coupled mGluR1.

• Cell Culture: NIH3T3 cells stably expressing rat mGluR1 are cultured in appropriate media.



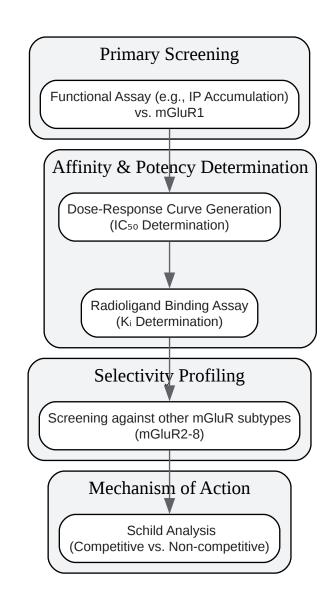
- Labeling: Cells are labeled overnight with myo-[3H]inositol to allow for its incorporation into cellular phosphoinositides.
- Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., Desmethyl-YM-298198 or YM-298198) before stimulation.
- Agonist Stimulation: Glutamate, the endogenous agonist, is added to stimulate the mGluR1, leading to the production of inositol phosphates.
- Extraction: The reaction is terminated, and the produced [³H]-inositol phosphates are extracted.
- Purification: The [³H]-inositol phosphates are separated from other radioactive components using anion-exchange chromatography.
- Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.
- Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the glutamate-induced IP accumulation, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations mGluR1 Signaling Pathway

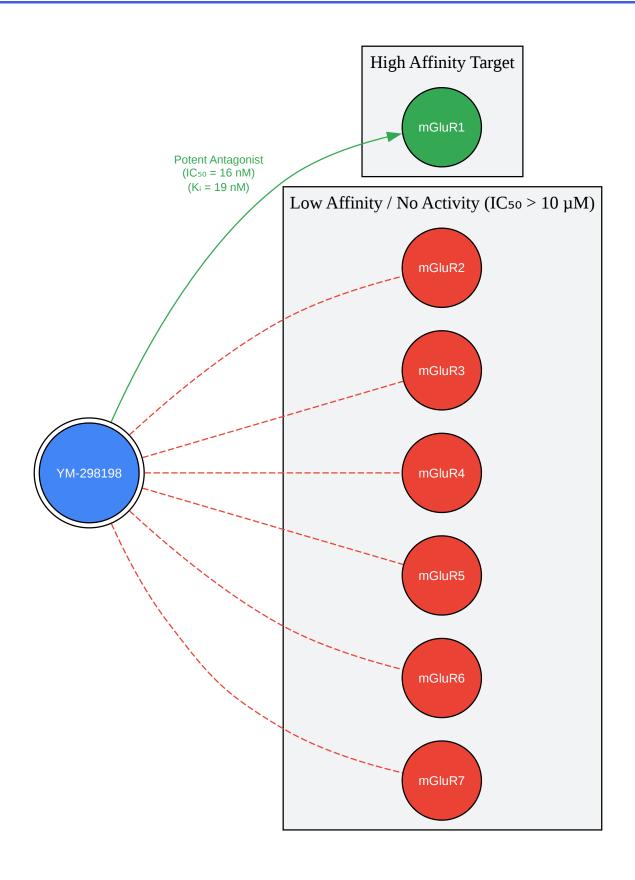
The parent compound, YM-298198, is a non-competitive antagonist of mGluR1, which is a Gq-coupled G-protein coupled receptor (GPCR). The canonical signaling cascade initiated by mGluR1 activation is depicted below. Desmethyl-YM-298198 is expected to inhibit this pathway.











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